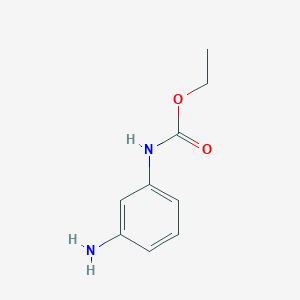

3-(N-Boc-amino)-1-propanesulfonic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(N-Boc-amino)-1-propanesulfonic acid (BAPSA) is an organic sulfonic acid that has become increasingly popular in the scientific community due to its wide range of applications and unique properties. BAPSA is a versatile molecule that can be used for a variety of tasks, including synthesis, research, and lab experiments.

科学的研究の応用

Alzheimer's Disease Research

- Amyloid-β Targeting in Alzheimer Disease : 3-amino-1-propanesulfonic acid (3APS), a compound related to 3-(N-Boc-amino)-1-propanesulfonic acid, shows potential in Alzheimer's disease treatment. It binds to amyloid β, a protein that aggregates to form plaques in the brain, characteristic of Alzheimer's. A Phase II study indicated that 3APS can cross the blood-brain barrier and reduce cerebrospinal fluid Aβ42 levels in patients with mild-to-moderate Alzheimer disease, suggesting its potential as a disease-modifying treatment (Aisen et al., 2006).

Chemical Synthesis and Catalysis

- Aza-Michael Reaction Catalysis : A functionalized ionic liquid, 3-(N,N-dimethyldodecylammonium) propanesulfonic acid, has been used as a catalyst for the aza-Michael reactions of aromatic amines with α,β-unsaturated compounds, producing β-amino compounds in good yields. This demonstrates its role in facilitating certain types of chemical reactions (Liu et al., 2010).

- Efficient Ionic Liquid Catalyst for N-Boc Protection : 1,3-Disulfonic acid imidazolium hydrogen sulfate, an ionic liquid, has been used effectively for the N-Boc protection of amines. It offers advantages like excellent yields and short reaction times, and can be reused several times without loss of activity (Shirini & Khaligh, 2013).

Peptide Synthesis

- Chiral Vinylogous Sulfonamidopeptides Synthesis : Chiral vinylogous amino sulfonic acids, synthesized from L- or D-α-amino acids, have been used to create sulfonamidopeptides. This method was successful with both unfunctionalized and functionalized α-amino acids, showing the versatility of these compounds in peptide synthesis (Gennari et al., 1998).

Material Science

- Polyisocyanates Synthesis for Coating Applications : N-alkylated aminosulfonic acids have been synthesized and reacted with hexamethylene diisocyanate trimer to obtain water-dispersible polyisocyanates. These were used to prepare two-component waterborne polyurethane coatings, indicating its application in the materials science and coatings technology (Peng et al., 2019).

作用機序

Target of Action

It’s known that n-boc protected amines are widely used in organic synthesis, especially in peptide chemistry .

Mode of Action

The compound 3-(N-Boc-amino)-1-propanesulfonic acid likely acts as a protective group for amines during chemical reactions . The Boc group (tert-butoxycarbonyl) is a protective group used in organic synthesis. It prevents unwanted reactions at the amine group during a chemical reaction, and can be removed under specific conditions .

Biochemical Pathways

The use of n-boc protected amines is fundamental in peptide synthesis , suggesting that this compound may play a role in the synthesis of peptides and proteins.

Result of Action

The primary result of the action of this compound is the protection of amines during chemical reactions, preventing unwanted side reactions . This allows for more precise and controlled chemical reactions, particularly in the synthesis of peptides.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature and pH of the reaction environment can affect the stability of the Boc group . Furthermore, the presence of certain catalysts can influence the efficiency of the Boc group in protecting amines .

Safety and Hazards

将来の方向性

The use of Boc-protected amines in organic synthesis is a well-established field, but new methods and applications continue to be developed . For example, recent research has focused on developing more efficient and economical methods for synthesizing non-racemic α-amino acids from carboxylic acids .

特性

IUPAC Name |

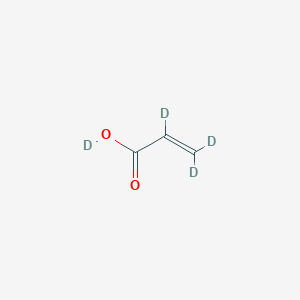

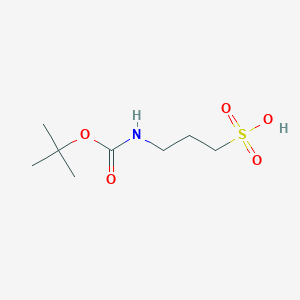

3-[(2-methylpropan-2-yl)oxycarbonylamino]propane-1-sulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO5S/c1-8(2,3)14-7(10)9-5-4-6-15(11,12)13/h4-6H2,1-3H3,(H,9,10)(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUOPCLRTJSMNFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10473584 |

Source

|

| Record name | 3-(N-Boc-amino)-1-propanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

918825-10-2 |

Source

|

| Record name | 3-(N-Boc-amino)-1-propanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。